(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Ether Formation: The quinoline derivative is then reacted with a suitable phenol derivative to form the quinolin-2-ylmethoxy group.
Aldol Condensation: The final step involves an aldol condensation between the quinolin-2-ylmethoxyphenyl aldehyde and a pyridine derivative in the presence of a base to form the (E)-enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and pyridine rings.
Mechanism of Action
The mechanism of action of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline and pyridine rings could facilitate binding to DNA or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridin-3-yl group.
(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridin-2-yl group.
Uniqueness
The uniqueness of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H23N3O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+ |
InChI Key |
ZFYIYLALLZECSE-JJIBRWJFSA-N |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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